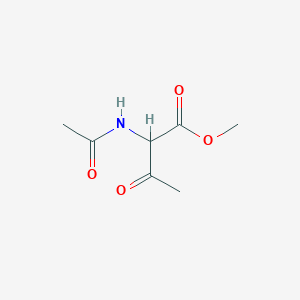

Methyl 2-acetamido-3-oxobutanoate

Description

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

methyl 2-acetamido-3-oxobutanoate |

InChI |

InChI=1S/C7H11NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h6H,1-3H3,(H,8,10) |

InChI Key |

OKXALXBKIMGQOO-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)OC)NC(=O)C |

Canonical SMILES |

CC(=O)C(C(=O)OC)NC(=O)C |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-acetamido-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetamido-3-oxobutanoate (CAS No. 98432-01-0) is a fascinating polyfunctional molecule that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development.[1] Its unique structure, incorporating a β-keto ester moiety, an amide functionality, and a chiral center, makes it an attractive precursor for the synthesis of a wide array of complex molecular architectures, including heterocyclic compounds and modified amino acids. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization. Due to the limited availability of direct experimental data in publicly accessible literature, this guide integrates data from closely related analogs and theoretical predictions to provide a robust working knowledge base for researchers.

Molecular and Physicochemical Properties

Methyl 2-acetamido-3-oxobutanoate is a molecule with the chemical formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol .[1] A comprehensive understanding of its physicochemical properties is paramount for its effective use in synthesis and drug design.

Structural and Chemical Identifiers

| Property | Value |

| IUPAC Name | Methyl 2-acetamido-3-oxobutanoate |

| CAS Number | 98432-01-0[1] |

| Molecular Formula | C₇H₁₁NO₄[1] |

| Molecular Weight | 173.17 g/mol [1] |

| SMILES | CC(=O)C(C(=O)OC)NC(=O)C |

Predicted Physicochemical Data

| Property | Predicted Value/Range | Justification |

| Melting Point | 40 - 60 °C | Based on the melting point of ethyl 2-acetamido-3-oxobutanoate.[2] |

| Boiling Point | > 250 °C (with decomposition) | High boiling point expected due to hydrogen bonding capabilities of the amide group and polarity. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water. | The presence of polar functional groups (ester, ketone, amide) suggests solubility in polar solvents. The amide group can act as both a hydrogen bond donor and acceptor. |

| pKa (α-proton) | ~10-12 | The α-proton is acidic due to its position between two carbonyl groups, though the electron-donating nature of the nitrogen may slightly increase the pKa compared to a simple β-keto ester. |

Synthesis of Methyl 2-acetamido-3-oxobutanoate

A plausible and efficient synthetic route to Methyl 2-acetamido-3-oxobutanoate can be envisioned through a modification of the Dakin-West reaction, a classic method for converting α-amino acids into α-acetamido ketones.[3][4][5][6][7]

Proposed Synthetic Pathway: Modified Dakin-West Reaction

The synthesis would commence from the readily available starting material, L-alanine methyl ester hydrochloride. This approach offers a convergent and potentially stereocontrolled route to the target molecule.

Sources

- 1. 98432-01-0|Methyl 2-acetamido-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. synarchive.com [synarchive.com]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 2-acetamido-3-oxobutanoate

This guide provides a comprehensive technical analysis of the keto-enol tautomerism in Methyl 2-acetamido-3-oxobutanoate, a molecule of significant interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the tautomeric equilibrium of this β-ketoester is crucial for predicting its chemical behavior, reactivity, and potential biological activity. This document delves into the structural factors governing this equilibrium, provides detailed experimental and computational protocols for its characterization, and discusses its implications in the context of drug design and development.

Foundational Principles of Keto-Enol Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde (the keto form) is in equilibrium with its corresponding enol form (an alcohol adjacent to a double bond).[1][2] For simple carbonyl compounds, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3]

However, in β-dicarbonyl compounds, such as Methyl 2-acetamido-3-oxobutanoate, the enol form can be significantly stabilized and thus more populated.[4] This enhanced stability of the enol tautomer arises from two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.[5]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[5][6]

The position of the keto-enol equilibrium is highly sensitive to several factors:

-

Solvent Polarity: The equilibrium often shifts towards the keto form in more polar, protic solvents.[7][8] These solvents can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with the carbonyl groups of both tautomers. Conversely, non-polar, aprotic solvents tend to favor the enol form where the intramolecular hydrogen bond is a more significant stabilizing factor.[5]

-

Temperature: The effect of temperature on the equilibrium is dictated by the thermodynamic parameters of the tautomerization.[9][10] Increasing the temperature can shift the equilibrium towards the more polar keto form.[9]

-

Substituent Effects: The electronic nature of substituents on the β-dicarbonyl system can significantly influence the stability of the tautomers. Electron-withdrawing groups at the α-position can stabilize the enol form, while electron-donating groups may favor the keto form.[11][12]

Structural Analysis of Methyl 2-acetamido-3-oxobutanoate and its Tautomeric Landscape

Methyl 2-acetamido-3-oxobutanoate possesses a β-ketoester moiety with an acetamido substituent at the α-position. This unique structure gives rise to a dynamic equilibrium between the keto and two possible enol forms.

The keto form is the classical representation of the molecule. The enol forms can exist as either the (Z)-enol, stabilized by an intramolecular hydrogen bond, or the (E)-enol. The (Z)-enol is generally the more stable of the two enol tautomers due to the favorable energetics of the six-membered hydrogen-bonded ring.

The acetamido group at the α-position introduces both steric and electronic effects that influence the tautomeric equilibrium. The electron-withdrawing nature of the amide carbonyl can further stabilize the enol form through inductive effects.[13] However, the steric bulk of the acetamido group may also play a role in the relative stabilities of the tautomers.

Caption: Keto-enol equilibrium of Methyl 2-acetamido-3-oxobutanoate.

Experimental and Computational Methodologies for Tautomeric Analysis

A combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling provides a powerful approach to characterizing the keto-enol equilibrium of Methyl 2-acetamido-3-oxobutanoate.

¹H NMR Spectroscopy for Quantitative Analysis

¹H NMR spectroscopy is a direct and non-destructive method for determining the ratio of tautomers in solution, as the interconversion between the keto and enol forms is typically slow on the NMR timescale.[7][14]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (~10-20 mg/mL) of Methyl 2-acetamido-3-oxobutanoate in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O) to investigate solvent effects. Allow the solutions to equilibrate for at least 60 minutes before analysis.[7]

-

NMR Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: Expect a signal for the α-proton.

-

Enol form: Expect a signal for the vinylic proton and a broad signal for the enolic hydroxyl proton. The amide N-H proton will also be present for both tautomers.

-

Integrate the area of a well-resolved signal unique to the keto form (Iketo) and a signal unique to the enol form (Ienol).

-

-

Calculation of Tautomeric Ratio and Equilibrium Constant (Keq):

-

Percent Enol = [Ienol / (Iketo + Ienol)] × 100

-

Percent Keto = [Iketo / (Iketo + Ienol)] × 100

-

Keq = [Enol] / [Keto] = Ienol / Iketo

-

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of Methyl 2-acetamido-3-oxobutanoate in CDCl₃

| Proton | Keto Tautomer | (Z)-Enol Tautomer |

| α-H | ~4.5-5.0 | ~5.0-5.5 (vinylic) |

| -OCH₃ | ~3.7 | ~3.7 |

| -COCH₃ | ~2.3 | ~2.1 |

| -NHCOCH₃ | ~2.1 | ~2.0 |

| -NH | ~6.5-7.5 (broad) | ~7.0-8.0 (broad) |

| Enolic -OH | - | ~12-14 (very broad) |

Note: These are estimated chemical shifts and may vary depending on the solvent and concentration.

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Computational Chemistry for Energetic Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers and the energy barrier for their interconversion.[15][16]

Computational Protocol:

-

Structure Optimization: Build the 3D structures of the keto and both (Z) and (E) enol tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvent effects can be modeled using implicit solvation models (e.g., PCM).

-

Transition State Search: Locate the transition state for the interconversion between the keto and enol forms to determine the activation energy barrier.

Implications in Drug Development

The presence of tautomers is a significant consideration in drug development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic profiles.[17][18][19] The ability of Methyl 2-acetamido-3-oxobutanoate to exist in both keto and enol forms has several important implications:

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol tautomers can lead to different binding affinities and selectivities for a biological target. The enol form, with its hydroxyl group, can act as a hydrogen bond donor, while the keto form cannot.

-

Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[18]

-

Chemical Stability: The reactivity of the keto and enol forms differs. The enol can be more susceptible to oxidation, while the keto form's α-proton is acidic. Understanding the tautomeric equilibrium is essential for predicting the chemical stability and shelf-life of a compound.

A thorough characterization of the tautomeric behavior of Methyl 2-acetamido-3-oxobutanoate is therefore a critical step in its evaluation as a scaffold for the development of new therapeutic agents.

Conclusion

The keto-enol tautomerism of Methyl 2-acetamido-3-oxobutanoate is a complex equilibrium governed by a delicate interplay of structural and environmental factors. The presence of the β-dicarbonyl system allows for significant population of the enol tautomer, which is further influenced by the electronic and steric effects of the α-acetamido group. A comprehensive understanding of this tautomeric behavior, achieved through a combination of NMR spectroscopy and computational modeling, is paramount for controlling its reactivity and for the rational design of novel molecules with desired biological activities in the field of drug development.

References

-

Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 3. [Link]

-

ResearchGate. (2024). Keto-enol tautomerism in the development of new drugs. [Link]

-

Fiveable. (2025). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

-

Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]

-

FAO AGRIS. (2024). Keto-enol tautomerism in the development of new drugs. [Link]

-

OUCI. (n.d.). Keto-enol tautomerism in the development of new drugs. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

-

Mills, J. E., & Furlong, J. J. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(8), 1149-1151. [Link]

-

Novak, P., Hrenar, T., & Mali, G. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link]

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

-

Vedantu. (2024). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

ScholarWorks. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. [Link]

-

ResearchGate. (2025). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

Park, J. H., & Kim, H. J. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Journal of the Korean Magnetic Resonance Society, 22(1), 1-5. [Link]

-

Semantic Scholar. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

ResearchGate. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]

-

ResearchGate. (2025). (PDF) Keto–enol tautomerism in micro-hydrated acetylacetone: an atoms-in-molecules study. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Chemistry Steps. (2024). Keto Enol Tautomerization. [Link]

Sources

- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. researchgate.net [researchgate.net]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Keto-enol tautomerism in the development of new drugs [agris.fao.org]

Solubility profile of Methyl 2-acetamido-3-oxobutanoate in organic solvents

Technical Guide: Solubility Profile & Physicochemical Characterization of Methyl 2-acetamido-3-oxobutanoate

Executive Summary

Methyl 2-acetamido-3-oxobutanoate (CAS: 98432-01-0), also known as methyl 2-acetamidoacetoacetate, is a critical intermediate in the synthesis of amino acids (e.g., threonine) and heterocyclic compounds via the Knorr pyrrole synthesis.[1][2][3][4] Its solubility profile is governed by the interplay between its polar functional groups (acetamide, ketone, ester) and its hydrophobic methyl backbone. This guide provides a definitive analysis of its solubility behavior, validating solvent choices for extraction, purification, and reaction media.

Physicochemical Identity & Structural Analysis

Understanding the solubility of Methyl 2-acetamido-3-oxobutanoate requires a dissection of its molecular architecture. The molecule possesses three distinct moieties that dictate its interaction with solvents:

-

Acetamido Group (

): Acts as a hydrogen bond donor (NH) and acceptor (C=O). This moiety significantly increases polarity compared to simple -

-Keto Ester Core (

-

Methyl Ester Terminus: Provides a limited lipophilic handle, ensuring solubility in organic media while maintaining immiscibility with water.[5]

Key Parameters:

-

Molecular Formula:

-

Molecular Weight: 173.17 g/mol

-

Melting Point: 81–83 °C (Recrystallized from Benzene) [1]

Solubility Profile

The following data synthesizes experimental observations (recrystallization, extraction protocols) and predictive physicochemical modeling.

| Solvent Class | Solvent | Solubility Rating | Operational Context |

| Aromatic Hydrocarbons | Benzene | Temperature-Dependent | Primary Recrystallization Solvent. High solubility at boiling point (80°C); low solubility at ambient temperature, facilitating crystal growth [1]. |

| Chlorinated Solvents | Chloroform ( | High | Standard solvent for NMR characterization ( |

| Dichloromethane (DCM) | High | Preferred solvent for liquid-liquid extraction from aqueous phases due to high partition coefficient. | |

| Esters | Ethyl Acetate | High | Used in work-up procedures. Effective for extraction but may require concentration to induce precipitation. |

| Ethers | Diethyl Ether | Moderate to High | Used for washing crude solids or extracting from acidified aqueous layers. |

| Alcohols | Methanol/Ethanol | High | Soluble, but risk of transesterification exists under acidic/basic conditions or prolonged heating. |

| Alkanes | Hexane/Heptane | Low (Insoluble) | Acts as an antisolvent . Used to precipitate the compound from ethyl acetate or DCM solutions. |

| Water | Water | Low/Sparingly Soluble | The hydrophobic ester and methyl groups limit water solubility, allowing for precipitation upon quenching aqueous reaction mixtures. |

Solubility-Driven Experimental Protocols

Purification via Recrystallization (Benzene System)

-

Rationale: The steep solubility curve of Methyl 2-acetamido-3-oxobutanoate in benzene allows for the effective removal of non-polar impurities (which remain in solution) and polar byproducts (which may not dissolve).

-

Protocol:

-

Dissolve the crude solid in the minimum amount of boiling benzene (approx. 80°C).

-

Perform a hot filtration if insoluble particulates are present.

-

Allow the solution to cool slowly to room temperature (25°C) to induce nucleation.

-

Further cool to 4°C to maximize yield.

-

Filter the white crystalline solid and wash with cold benzene or a benzene/hexane mixture.

-

Safety Note: Due to benzene's toxicity, Toluene is a recommended green alternative, though temperature optimization (higher boiling point) is required.

-

Extraction & Isolation Workflow

-

Rationale: The compound's lipophilicity allows it to partition into organic phases, separating it from inorganic salts (e.g., Sodium Nitrite, Sodium Acetate) used in its synthesis (nitrosation/reduction steps).

-

Protocol:

-

Quench: Pour the reaction mixture into ice-water. The product may precipitate as a solid or oil.

-

Extraction: If oil forms, extract with Dichloromethane (DCM) (

volumes). DCM is preferred over ether for its higher density and better solvation of the amide. -

Wash: Wash the organic layer with brine to remove residual water-soluble impurities.

-

Drying: Dry over Anhydrous

(Magnesium Sulfate). -

Concentration: Evaporate solvent under reduced pressure.

-

Visualizing the Solubility Logic

Diagram 1: Solubility-Based Purification Workflow

This flowchart illustrates the decision matrix for purifying Methyl 2-acetamido-3-oxobutanoate based on its solubility properties.

Caption: Purification logic flow exploiting the differential solubility in water (low) and hot benzene (high).

Diagram 2: Molecular Solvation Interactions

A mechanistic view of how different solvent classes interact with the functional groups of the molecule.

Caption: Mapping functional group interactions with key solvents explaining the solubility profile.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 101808782 (Related Structure Analysis). Retrieved from [Link]

Sources

An In-depth Technical Guide to the pKa of Methyl 2-acetamido-3-oxobutanoate's Active Methylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pKa value of the active methylene protons in Methyl 2-acetamido-3-oxobutanoate. This key parameter governs the compound's reactivity and is of paramount importance in its application in organic synthesis and drug development. This document elucidates the theoretical principles underpinning the acidity of this molecule, details experimental methodologies for pKa determination, presents relevant data, and discusses the implications of the pKa value on the chemical behavior of this versatile building block.

Introduction: The Significance of Active Methylene Compounds

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are fundamental building blocks in organic synthesis.[1] Their enhanced acidity allows for the facile formation of stabilized carbanions (enolates), which are potent nucleophiles in a wide array of carbon-carbon bond-forming reactions.[2] Methyl 2-acetamido-3-oxobutanoate, a β-keto ester bearing an acetamido substituent, is a prominent member of this class, offering a unique combination of functionalities that are highly valuable in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of the acidity of its active methylene protons, quantified by the pKa value, is critical for predicting its reactivity, designing synthetic routes, and optimizing reaction conditions.

Theoretical Principles of Acidity

The acidity of the α-protons in Methyl 2-acetamido-3-oxobutanoate is a consequence of the stabilization of its conjugate base, the enolate. This stabilization is primarily attributed to two key electronic effects: resonance and the inductive effect.

2.1. Resonance Stabilization

Upon deprotonation of the active methylene group, the resulting negative charge is delocalized over the α-carbon and the two adjacent carbonyl oxygen atoms. This distribution of charge through resonance significantly stabilizes the enolate anion, thereby increasing the acidity of the parent compound.[3]

Caption: Resonance structures of the enolate of Methyl 2-acetamido-3-oxobutanoate.

2.2. Inductive Effect

The electronegative oxygen and nitrogen atoms of the carbonyl and acetamido groups, respectively, exert an electron-withdrawing inductive effect. This pulls electron density away from the active methylene C-H bonds, further polarizing them and facilitating proton abstraction.

2.3. The Influence of the 2-Acetamido Group

The acetamido group at the α-position introduces a nuanced electronic interplay. While the nitrogen atom's lone pair can participate in resonance, potentially donating electron density, the adjacent acetyl carbonyl group is strongly electron-withdrawing. This inductive withdrawal effect of the acetyl group is expected to increase the acidity of the active methylene protons compared to a simple amino group. However, the overall electronic contribution of the acetamido group is complex and its net effect on the pKa requires experimental or computational evaluation.

pKa Value of Methyl 2-acetamido-3-oxobutanoate

Table 1: Comparison of pKa Values of Related Compounds

| Compound | Structure | pKa (Active Methylene) | Source |

| Ethyl Acetoacetate | CH₃COCH₂COOCH₂CH₃ | ~10.7 | [3] |

| Ethyl 2-acetamido-3-oxobutanoate | CH₃COCH(NHCOCH₃)COOCH₂CH₃ | 11.6 (Predicted) | [4] |

Experimental Determination of pKa

The pKa of a weakly acidic compound like Methyl 2-acetamido-3-oxobutanoate can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

4.1. Potentiometric Titration

This method involves the gradual addition of a strong base of known concentration to a solution of the analyte while monitoring the pH. The pKa can be determined from the midpoint of the buffer region of the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

-

Preparation: Prepare a solution of Methyl 2-acetamido-3-oxobutanoate of accurately known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place a known volume of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: After each addition of the base, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest slope on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

pKa Determination: The pKa is equal to the pH of the solution at the half-equivalence point.

4.2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis absorption spectrum changes upon ionization. By measuring the absorbance of the compound in a series of buffer solutions of known pH, the ratio of the acidic and basic forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Step-by-Step Protocol for Spectrophotometric pKa Determination:

-

Spectrum Acquisition: Record the UV-Vis absorption spectra of Methyl 2-acetamido-3-oxobutanoate in highly acidic (e.g., pH 2) and highly basic (e.g., pH 13) solutions to determine the spectra of the fully protonated and deprotonated species, respectively.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 10 to 13).

-

Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the buffer solutions.

-

Absorbance Measurement: Measure the absorbance of each solution at a wavelength where the difference in molar absorptivity between the acidic and basic forms is maximal.

-

Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Implications for Reactivity and Drug Development

The pKa of 11.6 for ethyl 2-acetamido-3-oxobutanoate indicates that it is a relatively weak carbon acid. This has several important implications for its use in organic synthesis and drug development:

-

Base Selection: To achieve complete and rapid deprotonation to form the enolate, a base with a conjugate acid pKa significantly higher than 11.6 is required. Common choices include sodium ethoxide (pKa of ethanol ~16) or stronger, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA). The choice of base can influence the regioselectivity of enolate formation in more complex substrates.

-

Reaction Conditions: The relatively mild acidity means that under neutral or weakly acidic conditions, the compound will exist predominantly in its keto form. This is crucial for reactions where the keto-enol tautomerism might lead to side products.

-

Nucleophilicity of the Enolate: The stabilized enolate is a soft nucleophile, making it suitable for a variety of reactions, including alkylations, acylations, and conjugate additions (Michael reactions).[5] The presence of the acetamido group can influence the stereochemical outcome of these reactions, a factor of great importance in asymmetric synthesis.

-

Drug Design and Development: For molecules containing this scaffold, the pKa will influence their behavior in biological systems. The ionization state of the molecule at physiological pH (around 7.4) will affect its solubility, membrane permeability, and interactions with biological targets such as enzymes and receptors. Given the pKa of 11.6, the active methylene will be fully protonated at physiological pH.

Conclusion

The pKa of the active methylene protons in Methyl 2-acetamido-3-oxobutanoate is a critical parameter that dictates its chemical reactivity and potential applications. While a precise experimental value is not widely reported, a predicted pKa of 11.6 for the corresponding ethyl ester provides a valuable estimate. This value, in conjunction with a theoretical understanding of the electronic factors at play, allows for the rational design of synthetic strategies utilizing this versatile building block. The experimental protocols detailed herein provide a framework for the accurate determination of this important physicochemical property, which is essential for advancing its use in both academic research and the development of new therapeutics.

References

-

pK-values of the diastereomeric amino acid and their N-acetyl and ester derivatives. (n.d.). Retrieved February 22, 2026, from [Link]

-

Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Active Methylene Compounds. (n.d.). Retrieved February 22, 2026, from [Link]

-

Are the enolates of amides and esters stabilized by electrostatics? (2003, February 26). PubMed. Retrieved February 22, 2026, from [Link]

-

Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021, February 13). YouTube. Retrieved February 22, 2026, from [Link]

-

Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. (n.d.). DTU Research Database. Retrieved February 22, 2026, from [Link]

-

Methyl 2-(acetamidomethylidene)-3-oxobutanoate. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

22.7: Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

-

Approximate pKa chart of the functional groups. (n.d.). Retrieved February 22, 2026, from [Link]

-

methyl 3-oxobutanoate. (n.d.). Stenutz. Retrieved February 22, 2026, from [Link]

-

Methyl 2-acetylacetoacetate. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

methyl 3-oxobutanoate. (n.d.). NIST/TRC Web Thermo Tables. Retrieved February 22, 2026, from [Link]

-

Methyl acetoacetate. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

ethyl 2-acetamido-3-oxobutanoate Properties. (2025, October 15). EPA. Retrieved February 22, 2026, from [Link]

-

Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. (2005, July). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

-

Methyl 2-acetamidoacrylate. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

Methyl 2-acetyl-2-methyl-3-oxobutanoate. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Fig. 1. Line structures and ionization of 1,3-dicarbonyl compounds. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. (2016, February 15). PubMed. Retrieved February 22, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

-

Table of Acids with Ka and pKa Values. (n.d.). CLAS. Retrieved February 22, 2026, from [Link]

-

List of N-protected g -amino b-keto esters synthesized from the... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

The Enigmatic Role of Methyl 2-acetamido-3-oxobutanoate in Amino Acid Biosynthesis: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted role of Methyl 2-acetamido-3-oxobutanoate, a specialized β-keto ester, in the broader context of amino acid biosynthesis. While not a canonical intermediate in primary metabolic pathways, its structure provides a unique lens through which to explore the intersection of natural amino acid metabolism, biocatalysis, and synthetic biology. This document will elucidate the fundamental principles of relevant biosynthetic pathways, explore the synthetic utility of this compound and its analogs, and provide detailed experimental protocols for its application in the laboratory setting.

Foundational Concepts: Threonine Metabolism as a Precursorial Hub

To understand the potential significance of Methyl 2-acetamido-3-oxobutanoate, it is essential to first grasp the metabolic fate of L-threonine, an essential amino acid from which the core butanoate structure is derived. Threonine serves as a critical nexus, feeding into several key metabolic routes.

In many organisms, threonine is catabolized via two primary pathways.[1] One major pathway involves the enzyme threonine dehydrogenase, which converts threonine to 2-amino-3-oxobutyrate. This unstable intermediate is then cleaved by 2-amino-3-oxobutyrate CoA ligase to yield glycine and acetyl-CoA, the latter of which enters the citric acid cycle.[1][2]

Alternatively, threonine can be deaminated by serine/threonine dehydratase to form 2-oxobutanoate (also known as α-ketobutyrate) and ammonia.[1][3] This 2-oxobutanoate is a crucial α-keto acid that stands at a metabolic crossroads.[4] It is a key precursor in the biosynthesis of L-isoleucine in plants and microorganisms.[5][6][7][8]

The Isoleucine Biosynthetic Pathway: A Paradigm for α-Keto Acid Utilization

The biosynthesis of isoleucine from 2-oxobutanoate is a well-characterized pathway that exemplifies the central role of α-keto acids in amino acid synthesis.[9] The key steps are as follows:

-

Condensation: 2-oxobutanoate condenses with pyruvate, a reaction catalyzed by acetohydroxyacid synthase.

-

Isomeroreduction: The resulting α-aceto-α-hydroxybutyrate undergoes a combined isomerization and reduction by acetohydroxyacid isomeroreductase.

-

Dehydration: A dihydroxy-acid dehydratase then removes a molecule of water.

-

Transamination: The final step involves the transfer of an amino group from a donor, typically glutamate, to the α-keto acid precursor, catalyzed by a branched-chain amino acid aminotransferase, to yield L-isoleucine.[6]

This pathway underscores a fundamental principle: α-keto acids are the immediate precursors to their corresponding α-amino acids.

Methyl 2-acetamido-3-oxobutanoate: A Bio-inspired Synthetic Intermediate

While direct evidence for the presence of Methyl 2-acetamido-3-oxobutanoate in primary amino acid biosynthesis is scarce, its structure as an N-acetylated β-keto ester makes it a highly valuable molecule in synthetic and biocatalytic applications aimed at producing novel or non-standard amino acids.

The "acetamido" group (CH₃CONH-) offers a stable, protected form of the α-amino group. The β-keto ester functionality provides a reactive site for various chemical transformations, including reduction and amination, to generate β-amino acids and other valuable chiral building blocks.[10][11]

Biocatalytic Potential: Leveraging Enzymes for Chiral Amine Synthesis

The enzymatic conversion of keto esters to amino esters is a burgeoning field in biotechnology.[12] Enzymes such as ω-transaminases are capable of transferring an amino group from a donor molecule to a ketone or keto ester, often with high stereoselectivity.[11] While research has often focused on α-keto esters, the potential for engineering ω-transaminases to act on β-keto esters like Methyl 2-acetamido-3-oxobutanoate is an active area of investigation for the synthesis of β-amino acids, which are precursors to important pharmaceuticals.[11]

Experimental Protocols

The following section provides generalized protocols for the synthesis and potential biocatalytic transformation of compounds related to Methyl 2-acetamido-3-oxobutanoate.

Synthesis of α-Amino-β-keto Esters

A general approach for the synthesis of α-amino-β-keto esters involves the acylation of chelated amino acid ester enolates.[13]

Materials:

-

N-protected amino acid ester (e.g., N-Boc-glycine methyl ester)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Acylating agent (e.g., Acetyl chloride or acetic anhydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., Saturated aqueous ammonium chloride)

Procedure:

-

Dissolve the N-protected amino acid ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF dropwise to the reaction mixture and stir for 30-60 minutes to allow for enolate formation.

-

Add the acylating agent dropwise to the cooled solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Enzymatic Transamination of a Keto Ester (Generalized)

This protocol outlines a typical screening reaction for the transamination of a keto ester using an ω-transaminase.

Materials:

-

Target keto ester (e.g., Methyl 2-acetamido-3-oxobutanoate)

-

ω-transaminase enzyme preparation

-

Amino donor (e.g., Isopropylamine or Alanine)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., Potassium phosphate buffer, pH 7.5)

-

Reaction vessel (e.g., microcentrifuge tube or small vial)

Procedure:

-

Prepare a stock solution of the keto ester substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the amino donor and PLP in the reaction buffer.

-

In a reaction vessel, combine the buffer, PLP solution, amino donor solution, and the ω-transaminase preparation.

-

Initiate the reaction by adding the keto ester stock solution to a final desired concentration.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Take time-point samples and quench the reaction by adding an acid (e.g., HCl) or a water-miscible organic solvent (e.g., acetonitrile).

-

Analyze the formation of the amino ester product by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often after derivatization.

Data Presentation and Visualization

Comparative Substrate Specificity of ω-Transaminases

| Substrate | Enzyme Variant | Conversion (%) | Enantiomeric Excess (%) |

| Ethyl Benzoylacetate | 3FCR_4M | 32 | >99 (S) |

| Ethyl Benzoylacetate | ATA117 11Rd | 13 | >99 (R) |

| Methyl 4-phenyl-2-oxobutanoate | WT | 85 | 98 (S) |

| Methyl 2-oxobutanoate | Engineered Variant | 92 | >99 (S) |

Data is illustrative and based on published studies on similar substrates.[11]

Workflow Diagrams

Logical Flow for Isoleucine Biosynthesis from Threonine

Caption: Biosynthetic pathway of isoleucine from threonine.

Generalized Synthetic and Biocatalytic Workflow

Caption: Synthetic and biocatalytic utility of Methyl 2-acetamido-3-oxobutanoate.

Conclusion

Methyl 2-acetamido-3-oxobutanoate occupies a fascinating niche at the interface of natural product chemistry and synthetic biology. While it may not be a conventional metabolite, its structure is deeply rooted in the principles of amino acid biosynthesis, particularly the metabolism of threonine. Its true significance lies in its utility as a sophisticated building block. For researchers, scientists, and drug development professionals, this compound and its analogs represent powerful tools for the chemo-enzymatic synthesis of non-canonical amino acids, particularly chiral β-amino acids, which are of significant interest in medicinal chemistry. Understanding the fundamental biosynthetic pathways that inspire these synthetic routes is paramount to innovation in this field.

References

- Dale, R.A. (1978). Catabolism of threonine in mammals by coupling of L-threonine 3-dehydrogenase with 2-amino-3-oxobutyrate-CoA ligase. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(3), 496-503.

- Schultz, K., Stief, L., & Kazmaier, U. (2012).

- Tressel, T., Thompson, R., Zieske, L.R., Menendez, M.I., & Davis, L. (1986). Interaction between L-threonine dehydrogenase and aminoacetone synthetase and mechanism of aminoacetone production. Journal of Biological Chemistry, 261(35), 16428-16437.

- Bird, M.I., & Nunn, P.B. (1983). Metabolic homoeostasis of L-threonine in the normally-fed rat. Importance of liver threonine dehydrogenase activity. Biochemical Journal, 214(3), 687-694.

- Darling, P.B., Grunow, J., Rafii, M., Brookes, S., Ball, R.O., & Pencharz, P.B. (2000). Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans. American Journal of Physiology-Endocrinology and Metabolism, 278(5), E877-E884.

- Edgar, A.J. (2002). The human L-threonine 3-dehydrogenase gene is an expressed pseudogene. BMC Genetics, 3(1), 18.

-

Wikipedia. (n.d.). Amino acid synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Biosynthesis of Nonaromatic Amino Acids. Retrieved from [Link]

-

Reactome. (n.d.). Threonine catabolism. Retrieved from [Link]

-

MDPI. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Retrieved from [Link]

-

SMPDB. (2013). Threonine and 2-Oxobutanoate Degradation. Retrieved from [Link]

-

News-Medical. (2018). Synthesis of Essential Amino Acids. Retrieved from [Link]

-

ResearchGate. (2020). Review: amino acid biosynthesis as a target for herbicide development. Retrieved from [Link]

-

eLife. (2022). Resurrecting essential amino acid biosynthesis in mammalian cells. Retrieved from [Link]

-

MDPI. (2017). Amino Acid Biosynthesis Pathways in Diatoms. Retrieved from [Link]

-

ResearchGate. (2018). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. Retrieved from [Link]

-

MDPI. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Retrieved from [Link]

-

PMC. (2014). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Mastering β-keto esters. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Reactome | Threonine catabolism [reactome.org]

- 4. SMPDB [smpdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Resurrecting essential amino acid biosynthesis in mammalian cells | eLife [elifesciences.org]

- 8. news-medical.net [news-medical.net]

- 9. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Straightforward Approach towards α-Amino-β-keto Esters via Acylation of Chelated Amino Acid Ester Enolates [organic-chemistry.org]

Storage conditions and shelf life of Methyl 2-acetamido-3-oxobutanoate

This guide details the storage, stability, and handling protocols for Methyl 2-acetamido-3-oxobutanoate , a specialized intermediate used primarily in the synthesis of heterocyclic compounds (e.g., pyrroles via the Knorr synthesis) and amino acid derivatives.

Executive Summary

Methyl 2-acetamido-3-oxobutanoate (CAS: 98432-01-0) is an

| Parameter | Critical Specification |

| Storage Temperature | 2–8°C (Refrigerated) for <1 year; -20°C for long-term (>1 year). |

| Atmosphere | Inert Gas (Argon or Nitrogen) recommended.[3][4] |

| Moisture Sensitivity | High .[3][4] Hygroscopic; hydrolysis triggers rapid degradation.[3][4] |

| Container Type | Tightly sealed amber glass; secondary desiccation required.[3][4] |

| Shelf Life | 24 Months (under optimal conditions).[3][4] |

Technical Profile & Chemical Identity

Understanding the functional groups is essential for predicting stability issues.[4] This compound combines three reactive moieties: an ester, a ketone, and an acetamido group.[4]

-

Synonyms: Methyl 2-acetylamino-3-oxobutyrate; Methyl

-acetamidoacetoacetate[3] -

Molecular Formula:

[3][4]

Degradation Mechanisms

The stability of Methyl 2-acetamido-3-oxobutanoate is compromised by two primary pathways: Hydrolytic Decarboxylation (moisture-driven) and Cyclodehydration (thermal/acid-driven).[3][4]

Mechanism 1: Hydrolysis & Decarboxylation

Like all

Mechanism 2: Oxazole Formation

Under acidic conditions or high heat, the acetamido oxygen can attack the ketone carbonyl, leading to cyclization and the formation of oxazole derivatives (Robinson-Gabriel type cyclization).[4]

Visualizing Degradation Pathways

The following diagram illustrates the causality between storage failures (moisture/heat) and chemical breakdown.

Figure 1: Primary degradation pathways.[3][4] Moisture leads to irreversible decarboxylation; heat drives cyclization.[3][4]

Detailed Storage Protocol

A. Receipt & Initial Handling

-

Equilibration: Allow the sealed container to reach room temperature before opening. This prevents condensation of atmospheric water vapor onto the cold solid, which would initiate hydrolysis.

-

Aliquot: If the material will be used over multiple experiments, divide the bulk into single-use aliquots inside a glovebox or dry bag to minimize freeze-thaw cycles and moisture exposure.

B. Long-Term Storage Conditions

-

Temperature: Store at -20°C for maximum stability. The compound is solid at room temperature, but cold storage retards the kinetics of any potential hydrolysis or transesterification.

-

Desiccation: Place the primary vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or Drierite).[4]

-

Inert Gas: Backfill the headspace of the vial with Argon or Nitrogen after every use.[3][4] Argon is preferred as it is heavier than air and provides a better blanket.[4]

C. Solution Stability

-

Solvents: Avoid storing in protic solvents (methanol, water) for extended periods.[4]

-

Stability Window:

Quality Control & Re-Validation

Before using stored material in critical synthesis (e.g., Knorr pyrrole formation), validate purity using 1H NMR .[4]

Key NMR Diagnostic Signals (CDCl3):

-

Purity Check: Look for the integrity of the Methine Proton (

-proton).[3][4]-

Signal: Doublet or multiplet around

5.2–5.5 ppm (depending on conformer).[3]

-

-

Degradation Check:

References

-

ChemicalBook. (2024).[3][4] Methyl 2-acetamido-3-oxobutanoate Properties and Melting Point Data. Link

-

BenchChem. (2025).[3][4][7] Preventing Decarboxylation of Beta-Keto Acids During Analysis. Link

-

PubChem. (2025).[3] Compound Summary: Methyl 2-acetylamino-3-oxobutyrate.[1][3] National Library of Medicine.[3][4] Link

-

GuideChem. (2024).[3][4] Ethyl 2-acetamido-3-oxobutanoate Storage and Stability Data (Analogous Compound). Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 2-acetylacetoacetate | C7H10O4 | CID 20736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-D-マンノースペンタアセタート | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 2-acetylaminomethylene-3-oxobutanoate | C8H11NO4 | CID 136147082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-acetaMido-3-oxobutanoate CAS#: 98432-01-0 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mcat-review.org [mcat-review.org]

Methodological & Application

Application Note: Ruthenium-Catalyzed Dynamic Kinetic Resolution of Methyl 2-acetamido-3-oxobutanoate

Executive Summary

This guide details the operational workflow for the Ruthenium-catalyzed Dynamic Kinetic Resolution (DKR) of Methyl 2-acetamido-3-oxobutanoate . This reaction is a cornerstone in the asymmetric synthesis of

Unlike standard kinetic resolutions where the maximum theoretical yield is 50%, this DKR protocol exploits the rapid racemization of the labile

Mechanistic Principles & Causality

The Chemical Challenge

The substrate, methyl 2-acetamido-3-oxobutanoate, possesses a stereogenic center at C2. However, this position is chemically labile due to its location between two electron-withdrawing groups (ketone and ester), making the

The DKR Solution (Curtin-Hammett Control)

Success relies on the Curtin-Hammett principle . For efficient DKR, the rate of racemization (

-

Racemization: The substrate exists in equilibrium between its (

)- and ( -

Discrimination: The Chiral Ruthenium catalyst (e.g., Ru-BINAP or Ru-SYNPHOS) coordinates to the substrate. Due to the steric environment of the chiral ligand, the catalyst reacts much faster with one enantiomer (e.g., the

-enantiomer) than the other. -

Depletion & Replenishment: As the "matched" enantiomer is consumed by hydrogenation, the equilibrium shifts (Le Chatelier’s principle) to replenish it from the "mismatched" enantiomer via the rapid racemization channel.

Stereochemical Outcome

Using standard atropisomeric diphosphine ligands (BINAP, SYNPHOS) in dichloromethane (DCM), the reaction is anti-selective , producing the (2S, 3R) isomer (L-allo-threonine precursor) with high diastereo- and enantioselectivity.

Figure 1: The Dynamic Kinetic Resolution cycle showing the kinetic preference for the 'Matched' pathway.

Catalyst Selection & Performance Data

The choice of ligand dictates the stereochemical outcome. While BINAP is the historic standard, newer ligands like SYNPHOS and SEGPHOS often provide higher turnover frequencies (TOF).

| Catalyst System | Solvent | Pressure (bar) | Yield (%) | Diastereoselectivity (anti:syn) | Enantiomeric Excess (% ee) | Ref |

| Ru(OAc)₂(R)-BINAP | DCM | 100 | >95 | 94:6 | 98 (2S,3R) | [1] |

| Ru(OAc)₂(R)-SYNPHOS | DCM | 50 | >99 | 97:3 | 99 (2S,3R) | [2] |

| Ru(OAc)₂(R)-SEGPHOS | MeOH | 30 | >99 | 96:4 | 99 (2S,3R) | [3] |

| Ru-MeO-BIPHEP | DCM | 100 | 95 | 94:6 | 97 | [1] |

Key Insight: DCM is generally preferred over Methanol for anti-selectivity with BINAP/SYNPHOS systems because methanol can stabilize the syn-transition state via hydrogen bonding, slightly eroding diastereoselectivity.

Detailed Experimental Protocol

Safety Pre-Check

-

High Pressure Hydrogen: This protocol requires 50-100 bar (725-1450 psi) of

. Ensure the autoclave is rated for this pressure and located in a blast-proof shield. -

Ruthenium: Handle catalyst precursors in a glovebox or under strict Schlenk conditions; they are air-sensitive until coordinated.

Reagents

-

Substrate: Methyl 2-acetamido-3-oxobutanoate (Recrystallize if purity <98%).

-

Catalyst: [Ru(OAc)₂((R)-SYNPHOS)] (Preferred for highest selectivity) or [Ru(OAc)₂((R)-BINAP)].

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

-

Gas: Hydrogen (Grade 5.0, >99.999%).

Step-by-Step Workflow

Phase A: Catalyst Preparation (In situ method)

Note: Commercially available Ru(OAc)₂(diphosphine) complexes can be used directly. If preparing from [Ru(COD)(methylallyl)₂], follow standard ligand exchange protocols.

Phase B: Hydrogenation (The DKR Event)[1][2]

-

Loading (Glovebox): In a glass liner fitting the autoclave, dissolve Methyl 2-acetamido-3-oxobutanoate (1.73 g, 10.0 mmol) in DCM (12 mL).

-

Catalyst Addition: Add [Ru(OAc)₂((R)-SYNPHOS)] (7.5 mg, 0.01 mmol).

-

S/C Ratio: 1000:1. (Can be pushed to 2000:1 for scale-up).

-

-

Sealing: Place the liner in the autoclave and seal immediately.

-

Purge Cycle:

-

Pressurize to 10 bar

. -

Vent to 1 bar.

-

Repeat 3 times to remove all Oxygen (Oxygen poisons the Ru-hydride species).

-

-

Reaction:

-

Pressurize to 50 bar (725 psi) .

-

Heat to 50°C with vigorous magnetic stirring (1000 rpm). Stirring is critical to overcome gas-liquid mass transfer limitations.

-

Run for 20-24 hours .

-

-

Termination:

-

Cool reactor to room temperature.

-

Slowly vent

(Caution: solvent entrainment). -

Flush with Nitrogen.[3]

-

Phase C: Workup & Purification[4]

-

Concentration: Transfer the reaction mixture to a round-bottom flask and evaporate solvent under reduced pressure.

-

Purification: The crude product is often >95% pure.

-

Crystallization: Dissolve in minimal hot Ethyl Acetate, add Hexane until turbid, and cool to 4°C. This preferentially crystallizes the anti-isomer, upgrading d.r. to >99:1.

-

Flash Chromatography: If necessary, use EtOAc/Hexane (1:1).

-

Figure 2: Operational workflow for the high-pressure hydrogenation protocol.

Quality Control & Analytical Methods

To validate the "Self-Validating" nature of this protocol, the following analytical benchmarks must be met.

Determination of Diastereomeric Ratio (d.r.)

-

Method:

H NMR (400 MHz, -

Diagnostic Signals:

-

Anti-isomer (Major): Carbinol proton (

-OH) typically appears as a doublet of doublets around -

Syn-isomer (Minor): Distinct shift, usually downfield or upfield depending on concentration/solvent.

-

Standard: d.r. should be >94:6 (crude) and >99:1 (recrystallized).

-

Determination of Enantiomeric Excess (e.e.)

-

Instrument: Chiral HPLC.[4]

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Expectation: The (2S, 3R) peak should dominate. e.e. > 98%.[4][5][6][7][8][9]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Increase pressure to 80-100 bar. Ensure strict O2-free conditions. | |

| Low Diastereoselectivity (High syn) | Solvent effect or Temperature too high. | Switch from MeOH to DCM. Lower temp to 35-40°C (will increase reaction time). |

| Low Enantioselectivity | Racemization rate too slow ( | Ensure temperature is at least 50°C to drive racemization. Check substrate purity (acids/bases can affect enolization). |

References

-

Genet, J. P., et al.

-acetamido- -

Genet, J. P. "Recent developments in the ruthenium-catalyzed synthesis of chiral compounds." Canadian Journal of Chemistry, 2000 , 78(6), 846-851.

-

Noyori, R., et al.

-Keto Esters." Journal of the American Chemical Society, 1987 , 109(19), 5856–5858. -

Hamada, Y., et al.

-amino- -

Makino, K., et al. "Dynamic Kinetic Resolution of

-Amido-

Sources

- 1. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 8. Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 33. Acylative Dynamic Kinetic Resolution of Secondary Alcohols: Tandem Catalysis by HyperBTM and Bäckvall’s Ruthenium Complex | Edgars Suna Group [ospt.osi.lv]

- 10. Diastereo- and enantioselective anti-selective hydrogenation of α-amino-β-keto ester hydrochlorides and related compounds using transition-metal-chiral-bisphosphine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Reduction of Methyl 2-acetamido-3-oxobutanoate to Threonine Esters: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Hydroxy-α-amino Acids

The stereoselective synthesis of β-hydroxy-α-amino acids is a cornerstone of modern pharmaceutical and fine chemical development. Threonine, an essential amino acid, and its derivatives are crucial chiral building blocks for a wide array of biologically active molecules, including antibiotics and antiviral agents. The precise control over the two adjacent stereocenters in threonine esters is paramount, as the biological activity is often confined to a single stereoisomer. This guide provides an in-depth exploration of the stereoselective reduction of methyl 2-acetamido-3-oxobutanoate, a prochiral precursor, to methyl (2S,3R)-2-acetamido-3-hydroxybutanoate (L-threonine methyl ester) and its other stereoisomers. We will delve into both chemo-catalytic and biocatalytic approaches, offering detailed protocols and the scientific rationale behind them.

Mechanistic Insights into Stereoselective Ketone Reduction

The stereochemical outcome of the reduction of the ketone in methyl 2-acetamido-3-oxobutanoate is determined by the facial selectivity of hydride delivery to the prochiral carbonyl group. In transition metal-catalyzed asymmetric hydrogenation, a chiral ligand coordinated to the metal center creates a chiral environment that directs the approach of the substrate. For instance, in Ru-BINAP catalyzed hydrogenations, the substrate can coordinate to the metal center, and the bulky groups on the chiral ligand sterically hinder one face of the ketone, favoring hydrogen transfer to the other face.[1] The mechanism often involves the formation of a six-membered chelate between the metal, the ketone oxygen, and the nitrogen of the acetamido group, which plays a crucial role in locking the conformation of the substrate and achieving high diastereoselectivity.[2]

In enzymatic reductions, the substrate binds to the active site of the enzyme, such as a ketoreductase, in a highly specific orientation. The enzyme's chiral pocket, formed by the arrangement of amino acid residues, dictates the trajectory of the hydride donor (typically NADH or NADPH) to one of the two faces of the carbonyl group, leading to the formation of a specific stereoisomer.[3]

Chemo-Catalytic Approach: Asymmetric Hydrogenation with Ruthenium Catalysts

Ruthenium complexes bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of β-keto esters.[2] While a direct protocol for methyl 2-acetamido-3-oxobutanoate is not extensively documented, a highly analogous substrate, methyl 2-(benzamidomethyl)-3-oxobutanoate, has been successfully reduced with excellent stereoselectivity, providing a robust template for this reaction.[4][5] The N-acyl group (acetamido vs. benzamidomethyl) can influence the electronic and steric properties of the substrate, potentially affecting reaction rates and selectivities, but the fundamental catalytic approach remains the same.

Protocol: Asymmetric Hydrogenation using a Cationic Ru-BINAP Complex

This protocol is adapted from the highly stereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate.[4][5]

Materials:

-

Methyl 2-acetamido-3-oxobutanoate

-

[RuI{(R)-binap}(p-cymene)]I catalyst

-

Anhydrous dichloromethane (DCM)

-

Anhydrous methanol (MeOH)

-

High-pressure autoclave with a glass liner and magnetic stirring

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Preparation: In a clean, dry glass liner, add methyl 2-acetamido-3-oxobutanoate (1.0 mmol) and the [RuI{(R)-binap}(p-cymene)]I catalyst (0.01 mmol, 1 mol%).

-

Solvent Addition: To the glass liner, add a mixture of anhydrous DCM and anhydrous MeOH (9:1 v/v, 10 mL).

-

Assembly and Purging: Place the glass liner inside the stainless-steel autoclave. Seal the autoclave securely. To ensure an inert atmosphere, purge the autoclave with high-purity hydrogen gas three times.

-

Reaction: Pressurize the autoclave with hydrogen gas to 100 atm. Begin vigorous stirring and maintain the reaction at 25 °C for 96 hours.

-

Work-up: After the reaction is complete, carefully depressurize the autoclave. Remove the glass liner and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.

-

Purification and Analysis: The crude product can be purified by silica gel column chromatography. The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the resulting threonine ester should be determined by chiral HPLC and/or NMR spectroscopy.

Data Presentation: Performance of Ru-BINAP Catalysts on an Analogous Substrate

The following table summarizes the performance of Ru-BINAP catalysts in the asymmetric hydrogenation of methyl 2-(benzamidomethyl)-3-oxobutanoate, which serves as a strong predictive model for the target reaction.[4]

| Catalyst/Ligand | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | d.e. (%) | e.e. (%) |

| [RuI{(R)-binap}(p-cymene)]I | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 96 | 94 | 98 | 99 |

| [RuI{(S)-binap}(p-cymene)]I | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 96 | 92 | 98 | 98 |

Biocatalytic Approach: Enzymatic Reduction with Ketoreductases

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols.[3] They offer several advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and environmental benignity. The selection of the appropriate KRED is crucial for achieving the desired stereochemical outcome.

Protocol: Screening and Preparative Scale Reduction with a Ketoreductase

This protocol provides a general framework for the enzymatic reduction of methyl 2-acetamido-3-oxobutanoate.

Materials:

-

Methyl 2-acetamido-3-oxobutanoate

-

A panel of ketoreductases (commercial or in-house)

-

NADH or NADPH cofactor

-

A cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

Part 1: Enzyme Screening (Small Scale)

-

Reaction Setup: In separate microcentrifuge tubes or a 96-well plate, prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Methyl 2-acetamido-3-oxobutanoate (5-10 mM)

-

NADH or NADPH (1 mM)

-

Cofactor regeneration system (e.g., 20 mM glucose and 1-2 U/mL glucose dehydrogenase)

-

Ketoreductase (a small amount of lyophilized powder or cell-free extract)

-

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

-

Quenching and Extraction: Stop the reaction by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) or by extracting with an immiscible organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the organic extract by chiral HPLC or GC to determine the conversion and the stereoselectivity (d.e. and e.e.).

Part 2: Preparative Scale Reduction (with the best KRED)

-

Reaction Setup: In a larger vessel, scale up the optimized reaction from the screening phase. For example, in 100 mL of potassium phosphate buffer (100 mM, pH 7.0), dissolve methyl 2-acetamido-3-oxobutanoate (e.g., 50 mM), the cofactor, and the cofactor regeneration system.

-

Enzyme Addition: Add the selected ketoreductase (as a purified enzyme, cell-free extract, or whole cells).

-

Reaction Monitoring: Maintain the reaction at the optimal temperature with gentle stirring. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them as described above.

-

Work-up and Purification: Once the reaction has reached completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting threonine ester by column chromatography.

Analytical Methods for Stereochemical Analysis

Accurate determination of the diastereomeric and enantiomeric purity of the threonine ester product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel, or macrocyclic glycopeptide-based columns like Chirobiotic T)[2]

Typical Conditions (to be optimized for the specific product):

-

Column: Chiralpak AY-H[5]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Column Temperature: 25 °C

Sample Preparation:

-

Dissolve a small amount of the purified product or a sample from the reaction mixture in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

-

The different stereoisomers (e.g., (2S,3R), (2R,3S), (2S,3S), (2R,3R)) will elute at different retention times.

-

Calculate the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) from the peak areas of the corresponding chromatogram.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

Caption: Workflow for chemo-catalytic asymmetric hydrogenation.

Stereoselective Reduction Pathway

Caption: Pathways to threonine esters via stereoselective reduction.

Conclusion and Future Perspectives

The stereoselective reduction of methyl 2-acetamido-3-oxobutanoate presents a direct and efficient route to valuable threonine esters. Both chemo-catalytic methods, particularly asymmetric hydrogenation with Ru-BINAP catalysts, and biocatalytic approaches using ketoreductases have demonstrated high potential for achieving excellent diastereoselectivity and enantioselectivity. The choice between these methodologies will depend on factors such as substrate scope, scalability, cost, and the desired stereoisomer. Further advancements in catalyst design, including the development of more active and selective catalysts, and the discovery and engineering of novel enzymes, will continue to enhance the efficiency and applicability of these important transformations in the synthesis of complex chiral molecules.

References

- BenchChem. (2025). A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers.

- Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.

- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)

- YMC.

- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).

- Taber, D. F., & Silverberg, L. J. (1991). Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes.

- Sigma-Aldrich.

- Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric hydrogenation of 3-oxo carboxylates using BINAP-ruthenium(II) complexes. Organic Syntheses, 71, 1.

- The Royal Society of Chemistry.

- LCGC International. (2023, January 19).

- Agilent Technologies, Inc. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

- Kimura, T., Vassilev, V. P., Shen, G. J., & Wong, C. H. (1997). Enzymatic synthesis of β-hydroxy-α-amino acids based on recombinant d-and l-threonine aldolases. Journal of the American Chemical Society, 119(46), 11734-11742.

- Caglič, D., & Grošelj, U. (2013). Stereochemistry of the Conversions of l-Threonine and d-Threonine into 2-Oxobutanoate by the l-Threonine and d-Threonine Dehydratases of Serratia marcescens. European Journal of Organic Chemistry, 2013(28), 6336-6344.

- Helmchen, G., Nill, G., Flockerzi, D., Schühle, W., & Youssef, M. S. (1979). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of Horeau's Rule to Measure the Absolute Configuration. Angewandte Chemie International Edition in English, 18(1), 62-63.

- M-CSA. Threonine ammonia-lyase (biosynthetic).

- Payne, J. T., & Fasan, R. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids.

- Malinovsky, A. V. (2015). Does threonine possess any ketogenic action?. Rossiiskii Fiziologicheskii Zhurnal imeni I.M. Sechenova, 101(9), 983-988.

- Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting.

- University of Michigan. (2008, July 10). Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)

- ResearchGate. 1 H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates, B)

- ResearchGate.

- ChemicalBook. Methyl (R)-(-)

- DTU Research Database.

- National Center for Biotechnology Information. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones.

- ResearchGate.

- ETH Zurich.

- PubMed. (2008, December 24). Lowest transition state for the chirality-determining step in Ru((R)-BINAP)

- ResearchGate. Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in....

- National Center for Biotechnology Information. (2021, September 28). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017.

- National Center for Biotechnology Information. (2024, January 30). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ.

- National Center for Biotechnology Information. (2024, September 16). Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ymc.co.jp [ymc.co.jp]

Using Methyl 2-acetamido-3-oxobutanoate as a chiral building block

Application Note: Asymmetric Synthesis of Chiral -Hydroxy- -Amino Acids Using Methyl 2-acetamido-3-oxobutanoate

Executive Summary

Methyl 2-acetamido-3-oxobutanoate (MAOB) is a pivotal "chiral switch" intermediate in the synthesis of threonine analogues, carbapenem antibiotics, and chiral heterocyclic pharmacophores. Its primary utility lies in its ability to undergo Dynamic Kinetic Resolution (DKR) during asymmetric hydrogenation. By utilizing Ruthenium-BINAP type catalysts, researchers can convert this racemic starting material into a single stereoisomer of syn- or anti-

This guide details the preparation of MAOB, its asymmetric hydrogenation via DKR, and its conversion into bioactive scaffolds.

Core Technology: Dynamic Kinetic Resolution (DKR)[2][3][4]

The Mechanistic Advantage

In standard kinetic resolution, the maximum theoretical yield is 50% because the catalyst reacts with only one enantiomer. In DKR, the substrate possesses a labile stereocenter (the

For MAOB, the

Workflow Visualization

The following diagram illustrates the DKR pathway for MAOB using a Ru-(R)-BINAP catalyst.

Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR) for Methyl 2-acetamido-3-oxobutanoate. The rapid racemization allows the 'matched' catalyst-substrate pair to drive the stereochemical outcome.

Experimental Protocols

Protocol A: Preparation of Methyl 2-acetamido-3-oxobutanoate

Note: While commercially available, in-house synthesis ensures freshness, which is critical as the

Reagents:

-

Methyl acetoacetate (1.0 equiv)[2]

-

Sodium nitrite (

, 1.2 equiv) -